Quadrone

Description

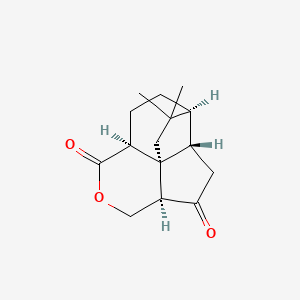

Structure

2D Structure

3D Structure

Properties

CAS No. |

87480-01-1 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |

InChI |

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 |

InChI Key |

BBIDMUQZCCGABN-UXSWQMMLSA-N |

SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |

Isomeric SMILES |

CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C |

Canonical SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |

Synonyms |

6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)- quadrone |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Quadrone

Crystallographic Analysis of Quadrone and Derivatives

For this compound itself, X-ray diffraction analysis served to support and validate its initially proposed structure. researchgate.net Beyond the parent compound, crystallographic studies have also been extended to key synthetic intermediates and derivatives, providing crucial information for their stereochemical assignments. An example includes the X-ray structure analysis of 6-Allyl-8,8-dimethyl-3-oxo-2-(1-phenylethyl)-2-azabicyclo[4.3.0]non-1(9)-ene-5-carboxylic Acid, a compound central to the asymmetric synthesis of this compound. This analysis unequivocally established the relative and absolute configurations of its asymmetric carbon atoms, building upon the known absolute configuration of a precursor. iucr.org Such detailed crystallographic data are essential for guiding synthetic strategies and confirming the stereochemical outcomes of complex reactions.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Quadrone

Tracing the Biogenetic Origins from Farnesyl Pyrophosphate

The biogenetic origin of quadrone, along with its congener terrecyclic acid, can be traced back to farnesyl pyrophosphate (FPP). researchgate.netnih.gov Farnesyl pyrophosphate is a crucial 15-carbon isoprenoid precursor, serving as the fundamental building block for all sesquiterpenes in nature. wikipedia.orgmdpi.comnih.govbritannica.com The initial cyclization of FPP is a pivotal step in the formation of the quadrane scaffold. Specifically, a novel sesquiterpene synthase, termed β-terrecyclene synthase, is responsible for catalyzing the formation of β-terrecyclene from FPP, which contains the core quadrane structure. researchgate.netresearchgate.net

Table 1: Key Precursors in this compound Biosynthesis

| Compound Name | Molecular Formula | PubChem CID | Role in Biosynthesis |

| Farnesyl Pyrophosphate | C₁₅H₂₈O₇P₂ | 445713 | Universal precursor for sesquiterpenes, including this compound. wikipedia.orgmcw.edu |

| Terrecyclic Acid A | C₁₅H₂₀O₃ | 14807158 | Key intermediate, precursor to this compound. nih.govuni.lu |

| This compound | C₁₅H₂₀O₃ | 13892741 | Final product. nih.gov |

Enzymatic Transformations and Key Intermediates (e.g., Terrecyclic Acid A)

The biosynthetic pathway of this compound involves specific enzymatic transformations and the formation of critical intermediates. Research has shown that this compound is directly derived from (+)-terrecyclic acid A through an intramolecular oxa-Michael addition reaction. researchgate.net The enzyme β-terrecyclene synthase plays a central role by generating β-terrecyclene, which already possesses the characteristic quadrane scaffold. researchgate.netnih.gov Following the formation of β-terrecyclene, subsequent enzymatic modifications are essential for its conversion into terrecyclic acid. nih.gov Aspergillus terreus is known to produce both this compound and terrecyclic acid A, highlighting their close biosynthetic relationship within this fungal species. researchgate.netresearchgate.net

Proposed Carbocation Rearrangement Mechanisms in Quadrane Scaffold Formation

The construction of the tricyclic quadrane scaffold is a complex process driven by a series of multistep carbocation rearrangements. researchgate.netresearchgate.net Historically, two primary mechanistic routes, namely Hirota's route and Coates' route, were hypothesized to explain the intricate cascade of carbocation rearrangements involved in the formation of the tricyclic quadrane scaffold from the farnesyl pyrophosphate precursor. nih.gov Recent mechanistic studies, particularly those involving mutagenesis coupled with isotopically sensitive branching, have provided substantial evidence supporting Coates' route as the operative mechanism by which β-terrecyclene synthase constructs the quadrane backbone. researchgate.netnih.gov Carbocation rearrangements are fundamental organic reactions where a group, such as a hydride or an alkyl group, migrates to a positively charged carbon atom, leading to the formation of a more stable carbocation intermediate. numberanalytics.comlibretexts.org These rearrangements are crucial for generating the structural complexity observed in many natural products, including the quadrane system.

Evolutionary Relationships within Fungal Sesquiterpene Biosynthesis

Recent advancements in understanding fungal-derived quadrane sesquiterpene scaffolds have shed light on their intriguing biosynthetic evolution. researchgate.netresearchgate.net These studies indicate profound evolutionary relationships among various sesquiterpene scaffolds, including humulene, caryophyllene, presilphiperfolan-8-ol, silphinene, and terrecyclene. These relationships are deeply rooted in their underlying biosynthetic mechanisms. researchgate.netresearchgate.net Fungal sesquiterpene synthases (STSs) are key enzymes that catalyze the cyclization of linear FPP to generate diverse sesquiterpene scaffolds, which then undergo further cyclization reactions and rearrangements. mdpi.com Phylogenetic analyses of these STSs are instrumental in elucidating these evolutionary connections and understanding the diversification of sesquiterpene structures in fungi. mdpi.com

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling studies have been indispensable tools in unraveling the complex biosynthetic pathways of natural products like this compound. Early investigations involved feeding [1-13C]- and [1,2-13C2]acetates to cultures of Aspergillus terreus, followed by analysis of the labeled this compound and terrecyclic acid using high-field 13C NMR. researchgate.net These experiments provided crucial insights into the biosynthetic origins of these metabolites. Further studies incorporating [3,4-13C2]mevalonate revealed that the formation of this compound and terrecyclic acid involves the cleavage of the 3,4-bond of one of the three mevalonate (B85504) precursors, a finding consistent with their cyclization from farnesyl pyrophosphate. researchgate.net Beyond structural elucidation, isotopic labeling experiments are vital for understanding metabolic fluxes and identifying unexpected chemical transformations within biosynthetic routes. nih.govbeilstein-journals.orgrsc.orgbiorxiv.orgnih.gov The application of isotopically sensitive branching studies, in conjunction with mutagenesis of β-terrecyclene synthase, has been particularly effective in providing detailed insights into the precise mechanism governing the formation of the quadrane scaffold. researchgate.netnih.gov

Total Synthesis and Synthetic Methodologies Towards Quadrone

Seminal Total Syntheses of (±)-Quadrone

Early synthetic endeavors primarily focused on the racemic total synthesis of quadrone, establishing foundational strategies for constructing its challenging core structure.

Retrosynthetic analysis of this compound typically involves disconnecting the complex quadracyclic system into simpler, more accessible building blocks. Early strategies often grappled with the formation of the highly strained cyclobutane (B1203170) ring and the establishment of the correct stereochemistry. One notable formal synthesis of (±)-quadrone was reported by Yoshii and co-workers in 1983. Their approach featured a key Wagner–Meerwein rearrangement to construct a crucial part of the this compound skeleton. The cyclobutane ring in their synthesis was accessed through a photochemical [2+2] cycloaddition. thieme-connect.com Another significant strategy involved a two-step rearrangement that served as a cornerstone in what was described as the first stereoselective total synthesis of this compound, published in Organic Chemistry in 1984. askfilo.comchegg.comgauthmath.comchegg.com

Several pivotal bond-forming reactions and stereocontrol tactics were employed in the early racemic syntheses of this compound.

Photochemical [2+2] Cycloaddition: This reaction was utilized by Yoshii and co-workers to form the cyclobutane core, demonstrating an effective way to construct strained ring systems. thieme-connect.com

Wagner–Meerwein Rearrangement: Following the photochemical cycloaddition, a Wagner–Meerwein rearrangement was employed to transform a cyclobutane intermediate into a bicyclo[3.2.1]octanol system, a key structural motif in this compound. thieme-connect.com

Electrochemical Reductive Cyclizations: R. Daniel Little and co-workers extensively applied electrochemical reductive cyclizations in their formal total synthesis of this compound. This "unconventional" method allowed for the electrochemical creation of two of the four rings of this compound, showcasing the utility of electrochemistry in complex molecule synthesis. jmcs.org.mxsci-hub.secolab.wsnih.govillinois.edu

Palladium-Catalyzed Cycloalkenylation and Intramolecular Michael Reaction: Ihara and co-workers employed a palladium-catalyzed cycloalkenylation followed by an acid-promoted intramolecular Michael reaction as key steps in their synthetic approach to stereoselectively assemble the tricyclic core of this compound. clockss.org

Enantioselective Total Syntheses of Natural this compound

The pursuit of enantiopure natural this compound has been a significant challenge in synthetic chemistry, aiming to produce the biologically active (-)-enantiomer.

One of the earliest reported enantioselective total syntheses of natural (-)-quadrone was accomplished by Hsing-Jang Liu and Montse Llinas-Brunet in 1988. This synthesis provided direct evidence for the absolute configuration of natural this compound. Their approach notably started from the ammonium (B1175870) salt of (-)-10-camphorsulfonic acid, a readily available chiral pool starting material. cdnsciencepub.comcdnsciencepub.com The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials to introduce and control chirality throughout the synthetic route. slideshare.netchiralpedia.com

While significant efforts have been made in the enantioselective synthesis of quadrane natural products, the application of asymmetric catalysis directly to the total synthesis of this compound itself has been a more recent and continuously evolving area. Asymmetric catalysis involves the use of a chiral catalyst to induce chirality in an achiral or prochiral substrate, leading to the formation of a single enantiomer. slideshare.netchiralpedia.com For instance, a dual organocatalytic system combining aminocatalysis with N-heterocyclic carbene catalysis has been developed to achieve the enantioselective total synthesis of (1R)-suberosanone, a related quadrane sesquiterpene. rsc.orgresearchgate.net This methodology allowed for a direct enantioselective entry to bridged bicyclo[3.n.1] ring systems, which are common in quadrane structures. rsc.org Although this specific work focused on suberosanone, it represents a significant advancement in applying asymmetric catalysis to the construction of complex quadrane frameworks.

Notable Methodologies in this compound Synthesis

Beyond the specific bond-forming reactions, several overarching methodologies have proven particularly notable in the synthesis of this compound and related quadranes:

Electrochemical Synthesis: The use of preparative organic electrochemistry, as pioneered by Little and co-workers, offers a "green" alternative to conventional methods by avoiding stoichiometric and toxic chemical redox agents. Its application in forming multiple rings of this compound highlights its power in complex molecule construction. sci-hub.senih.gov

Radical Cyclization: Radical cascade reactions have been explored for the construction of quadronoid core structures. For example, a formal total synthesis of this compound has been achieved through a tandem radical reaction sequence involving cyclopropyl (B3062369) methyl radical-mediated rearrangement, allowing for the one-pot construction of the tricyclic ring system. iajit.org Radical chain reactions can effectively promote carbon-carbon bond formation, which is crucial for assembling the intricate this compound skeleton. ucl.ac.uk

Rearrangement Reactions: Beyond the Wagner–Meerwein rearrangement, other strategic rearrangements have been crucial. The two-step rearrangement mentioned earlier as a cornerstone of a stereoselective synthesis underscores the importance of molecular reorganization in achieving the desired complex architecture efficiently. askfilo.comchegg.comgauthmath.comchegg.com

Palladium-Catalyzed Cycloalkenylationcolab.ws

Palladium-catalyzed cycloalkenylation has emerged as a crucial strategy in the synthetic endeavors towards this compound, particularly for the stereoselective assembly of its intricate tricyclic core clockss.org. This methodology involves palladium(II)-mediated cycloalkenylations of olefinic enolic systems, such as silyl (B83357) enol ethers jst.go.jpcapes.gov.bracs.org. Researchers have investigated the reaction mechanism and its application in the synthesis of various bioactive natural products, including this compound jst.go.jp.

In a synthetic approach to this compound, a palladium-catalyzed cycloalkenylation of a silyl enol ether intermediate was utilized to construct the tricyclic core clockss.org. This key step efficiently provided the tricyclic compound, which could then be converted into this compound through subsequent functional group manipulations clockss.org. For instance, a specific route involved the palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyzed cycloalkenylation of a silyl enol ether in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, achieving an 89% yield for two steps (including the silyl enol ether formation) clockss.org.

Table 1: Palladium-Catalyzed Cycloalkenylation Conditions and Outcomes

| Reaction Step | Substrate Type | Catalyst & Conditions | Product Type | Yield (%) | Reference |

| Tricyclic Core Formation | Silyl enol ether | Pd(OAc)₂ (20 mol %), DMSO, O₂ (1 atm) | Tricyclic compound | 89 (2 steps) | clockss.org |

Intramolecular Radical Cyclizationscripps.edu

Intramolecular radical cyclization reactions have proven valuable in the synthesis of this compound, offering a route to construct specific structural features. One reported route to (±)-Quadrone leverages an intramolecular radical cyclization to establish the requisite axial carboxylic acid within a key Danishefsky intermediate researchgate.net. Radical cyclizations are recognized for their efficacy in highly congested molecular environments and their compatibility with various functional groups nih.gov. These reactions involve the formation of new carbon-carbon bonds through the intramolecular addition of carbon radicals to alkenes researchgate.netsci-hub.se. The rate of cyclization is influenced by substituents on both the radical and the alkene, with electron-donating groups on the radical and electron-withdrawing groups on the alkene generally accelerating the process sci-hub.se.

Electroreductive Cyclization Reactionsscripps.edu

Electroreductive cyclization (ERC) reactions have been successfully employed in an efficient formal total synthesis of this compound researchgate.netcolab.ws. This electrochemical methodology initiates via the cathodic reduction of an electron-deficient alkene that is tethered to an acceptor, typically an aldehyde or a ketone functional group scielo.org.mx. This process leads to the formation of a new sigma bond between two formally electrophilic centers, representing an example of umpolung reactivity scielo.org.mx.

In the formal total synthesis of this compound, two of its four rings were constructed electrochemically researchgate.netcolab.ws. The synthesis utilized two distinct electroreductive cyclization reactions: the first converted an aldehyde to a cyclopentanol, and the second transformed an unsaturated nitrile into the bicyclo[3.2.1] framework found in the product researchgate.net. A noteworthy aspect of this method is its ability to facilitate cyclization in sterically crowded environments, leading to the formation of quaternary centers, which are characteristic features of this compound colab.wsscielo.org.mx. ERC reactions can be conducted directly or indirectly, with the latter often employing redox mediators such as nickel salen, which allows for operation at less negative potentials scielo.org.mxresearchgate.netibero.mxjmcs.org.mx.

Table 2: Electroreductive Cyclization Applications in this compound Synthesis

| Reaction Type | Substrate Type | Product Type | Key Feature | Reference |

| Electroreductive Cyclization | Aldehyde | Cyclopentanol | Formation of ring system | researchgate.net |

| Electroreductive Cyclization | Unsaturated nitrile | Bicyclo[3.2.1] framework | Creation of quaternary center, ring system | colab.wsscielo.org.mxresearchgate.net |

Acid-Promoted Intramolecular Michael Reactionscolab.ws

Acid-promoted intramolecular Michael reactions have been identified as a pivotal step in synthetic strategies aimed at this compound clockss.org. The Michael reaction, a classic carbon-carbon bond-forming reaction, involves the conjugate addition of enolate or enol nucleophiles to activated double bonds, efficiently yielding 1,5-dicarbonyl compounds nih.gov.

In the context of this compound synthesis, an acid-promoted intramolecular Michael reaction was crucial for the stereoselective construction of the tricyclic core clockss.org. This reaction was used to synthesize an acetal (B89532) intermediate, which subsequently underwent palladium-catalyzed cycloalkenylation clockss.org. For example, trifluoromethanesulfonic acid (TfOH) was used as a catalyst at a low loading (0.5 mol %) in dichloromethane (B109758) (CH₂Cl₂) to achieve a 97% yield in an acid-promoted cyclization step clockss.org.

Table 3: Acid-Promoted Intramolecular Michael Reaction Conditions

| Reaction Step | Catalyst & Conditions | Yield (%) | Reference |

| Intramolecular Cyclization | TfOH (0.5 mol %), CH₂Cl₂ | 97 | clockss.org |

Dual Organocatalytic Systemscenmed.com

While the direct enantioselective total synthesis of this compound using dual organocatalytic systems has not been explicitly reported, such systems have been successfully applied to the synthesis of related quadrane sesquiterpenes, such as (1R)-suberosanone researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov. The combination of aminocatalysis with N-heterocyclic carbene (NHC) catalysis represents a switchable dual catalytic system that provides a direct enantioselective route to bridged bicyclo[3.n.1] ring systems, which are structural motifs found in quadranes researchgate.netrsc.orgrsc.orgresearchgate.net. Although this compound was isolated in 1978, a clear enantioselective total synthesis of a quadrane natural product was not reported prior to 2016 researchgate.netrsc.org. This highlights the complexity and ongoing development in achieving enantioselectivity for this class of compounds.

Formal Syntheses and Strategic Advancementsscripps.edu

Numerous formal syntheses of this compound have been reported, demonstrating various strategic advancements in constructing its complex molecular framework thieme-connect.comcolab.wssynarchive.comacs.orgubc.ca. A formal synthesis establishes a synthetic route to a known intermediate that has previously been converted to the target molecule, thereby completing the synthesis in principle.

One notable formal synthesis utilized electroreductive cyclization reactions as key steps to build the bicyclic frameworks researchgate.netcolab.wsnih.gov. Another significant formal synthesis was presented by Yoshii and co-workers in 1983, featuring a Wagner-Meerwein rearrangement as a crucial transformation thieme-connect.com. This approach involved accessing a cyclobutane intermediate through photochemical [2+2] cycloaddition, followed by a series of steps including Wagner-Meerwein rearrangement, oxidation, Kucherov reaction, and aldol (B89426) condensation, to yield a carboxylic acid intermediate previously converted to this compound by Danishefsky and co-workers thieme-connect.com. Steven D. Burke also reported a formal synthesis of this compound in 1982, involving 21 linear steps synarchive.com.

Table 4: Key Strategies in Formal Syntheses of this compound

| Investigator(s) | Year | Key Strategy | Type of Synthesis | Reference |

| R. Daniel Little | 1990 | Electroreductive cyclization reactions | Formal | colab.wsnih.gov |

| Yoshii and co-workers | 1983 | Wagner-Meerwein rearrangement, photochemical [2+2] cycloaddition | Formal | thieme-connect.com |

| Steven D. Burke | 1982 | Multi-step linear synthesis | Formal | synarchive.com |

Chemical Reactivity and Mechanistic Studies of Quadrone and Its Synthetic Precursors

Rearrangement Reactions Involving Quadrone Skeleton

Rearrangement reactions are pivotal in the synthesis of complex molecular architectures like this compound, enabling the formation of challenging ring systems through the reorganization of existing atoms and bonds. These transformations often proceed via reactive intermediates, such as carbocations, where a substituent migrates to an electron-deficient center, potentially leading to more stable species or facilitating ring expansion or contraction masterorganicchemistry.comlibretexts.orgwikipedia.org.

In the context of constructing the this compound skeleton or related structures, rearrangement strategies have been employed. For instance, the preparation of isocampholenic acid derivatives, featuring a rearranged camphor (B46023) framework, has been achieved through the rearrangement of tertiary alcohols derived from ketopinic acid. This method is noted for its reliability and ability to preserve stereochemical information from the camphor starting material, providing valuable intermediates for synthesis. Mechanistic investigations of this rearrangement support the involvement of a transient carbocation researchgate.net.

A specific two-step rearrangement sequence was highlighted as a key transformation in the initial stereoselective total synthesis of this compound, underscoring the importance of precisely controlled rearrangements in establishing the correct stereochemistry and connectivity of the natural product chegg.com.

Functional Group Interconversions on the this compound Core

Functional group interconversions (FGIs) are foundational to organic synthesis, allowing chemists to transform one functional group into another to alter molecular properties and reactivity, which is essential for the convergent assembly of complex targets such as this compound solubilityofthings.comimperial.ac.uk. FGIs encompass a broad range of reactions, including oxidation, reduction, substitution, addition, and elimination imperial.ac.uk.

In synthetic approaches toward this compound, FGIs are strategically employed to manipulate the oxidation states of carbon atoms, introduce or modify functional handles necessary for subsequent bond-forming reactions, and prepare advanced intermediates. For example, the oxidation of a side chain to a carboxylic acid moiety was identified as a critical step in converting a tricyclic enone intermediate into a key building block for this compound synthesis researchgate.net. The pioneering total synthesis of this compound by Danishefsky and co-workers involved a sequence of numerous functional group transformations to progressively build the tetracyclic structure synarchive.com.

Common FGIs relevant to the synthesis of complex molecules include the interconversion between alcohols, aldehydes, ketones, and carboxylic acids via controlled oxidation and reduction reactions solubilityofthings.com. The conversion of carbonyl compounds to enol silyl (B83357) ethers is another useful FGI, particularly prior to reactions like selenation, where it can help prevent the formation of undesired byproducts organicchemistrydata.org.

Cycloaddition Reactions and Their Application to this compound Derivatives

Cycloaddition reactions are powerful synthetic methodologies for efficiently constructing cyclic systems, making them highly valuable in the synthesis of polycyclic natural products. These reactions involve the formation of new sigma bonds between reactants, leading to the formation of a ring. Common examples include [3+2] and [4+2] cycloadditions, such as the Diels-Alder reaction.

Studies focused on the synthesis of sesquiterpenes, including efforts directed towards this compound and phyllanthocin, have explored the utility of cycloaddition reactions acs.org. The application of cycloaddition strategies to assemble the core ring systems present in this compound derivatives has been investigated. For instance, 1,3-dipolar cycloaddition reactions, such as those involving nitrile oxides, have been explored for their potential to form heterocyclic rings or introduce specific functionalities into molecular scaffolds that could serve as precursors to the this compound framework researchgate.netacs.org.

Electrochemical methods have also provided alternative approaches to achieve cyclization reactions relevant to this compound synthesis. Electroreductive cyclization reactions have been successfully applied to form new carbon-carbon sigma bonds through the reductive activation of electron-deficient alkenes tethered to carbonyl groups, demonstrating a form of umpolung reactivity. This electrochemical approach has been employed as a key step in formal total syntheses of this compound, facilitating the construction of bicyclic substructures found within the natural product scielo.org.mxresearchgate.net.

Oxidative and Reductive Transformations

Oxidative and reductive transformations are indispensable tools in organic synthesis for precisely adjusting the oxidation states of carbon atoms and introducing or removing oxygen and other heteroatom functionalities. These reactions are integral to the construction and modification of the this compound skeleton throughout synthetic routes.

Oxidative processes have been strategically incorporated into various synthetic approaches towards this compound. Allylic oxidation reactions, often employing reagents such as chromium trioxide-(3,5-dimethylpyrazole), have been utilized in independent syntheses of this compound precursors, demonstrating their utility in introducing oxygenation at specific positions wordalchemytranslation.com. The efficiency and outcome of these oxidations can be significantly influenced by the choice of oxidizing agent wordalchemytranslation.com. Hypervalent iodine reagents have also been suggested as potentially effective oxidants for relevant transformations wordalchemytranslation.com. Oxidative cleavage reactions, which result in the scission of carbon-carbon bonds, can also be employed to reveal desired functional groups or facilitate the formation of specific ring systems eurekaselect.com.

Reductive transformations are equally vital for controlling the oxidation level during synthesis. The reduction of carbonyl functionalities, such as aldehydes and ketones, to their corresponding alcohols is a common reductive step, frequently accomplished using hydride-donating reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LAH) solubilityofthings.comimperial.ac.ukorganicchemistrydata.org. NaBH4 is generally considered a milder and more selective reducing agent for carbonyls compared to the more reactive LAH imperial.ac.ukorganicchemistrydata.org. The reduction of carbon-carbon multiple bonds, such as alkenes and alkynes, through hydrogenation with metal catalysts is another important reductive process utilized in complex molecule synthesis synarchive.com.

Electroreductive cyclization, as discussed previously, represents a specific type of reductive transformation that has been successfully applied in the synthesis of this compound to construct cyclic systems through the cathodic reduction of appropriate precursors scielo.org.mxresearchgate.net.

The judicious application and careful control of both oxidative and reductive steps are paramount for navigating the synthetic challenges associated with accessing the complex molecular architecture of this compound.

Synthetic Analogues and Derivatives of Quadrone

Design Principles for Quadrone Analogues

The design of this compound analogues generally follows established principles in medicinal chemistry and natural product analogue design. These principles often involve:

Rational Design : This approach analyzes the structure and functional aspects of a target biomolecule to identify key interactions and binding sites. Based on this analysis, synthetic molecules are designed with specific structural features and chemical functionalities to mimic or replicate the binding interactions and functional properties of the target wikipedia.org.

Fragment-Based Approaches : This involves identifying and assembling small molecular fragments that can individually bind to a target biomolecule. These fragments are then linked or elaborated upon to form larger molecules that mimic the target's binding mode and interactions, allowing for stepwise optimization of binding affinity and selectivity wikipedia.org.

Scaffold Hopping : This strategy identifies structurally distinct molecules that possess similar biological activities, aiming to find novel chemical scaffolds with comparable properties wikipedia.org.

Modification of Functional Groups and Stereochemistry : Alterations to existing functional groups, introduction of new substituents, or changes in stereochemistry are common strategies to probe the impact on biological activity researchgate.netdntb.gov.ua.

While these general design principles are applicable, specific detailed design principles for this compound analogues are not extensively documented in the publicly available search results.

Synthetic Routes to Modified this compound Structures

The synthesis of this compound and its derivatives often involves complex multi-step organic reactions to construct their intricate polycyclic frameworks. Several synthetic strategies have been explored to access the this compound skeleton and its modified forms:

Radical Cascade Sequences : A model radical sequence has been reported for the synthesis of this compound beilstein-journals.org. This approach is highlighted for its flexibility in constructing polycyclic derivatives beilstein-journals.org. For instance, a complex bicyclic structure, an intermediate in this compound synthesis, can be formed in a single step using a radical cascade starting from a simple carboxylic acid derivative beilstein-journals.org.

Tandem Metathesis and Allylation : A useful synthetic route to a propellane-type 5/5/6-tricyclic system, which is present in diquinane-based natural products like this compound and terrecyclic acid A, involves LDA-mediated regio- and stereoselective allylation followed by tandem-metathesis as key steps. This methodology allows for the assembly of target molecules in a few steps from readily available building blocks, such as 3β-vinyl-tricyclic ketone derived from endo-dicyclopentadiene-1-one researchgate.net.

Bicyclic Precursors : A new synthetic route to (±)-quadrone has been reported starting with 7,7-dimethyl-cis-bicyclo[4.2.0]octan-2-one. This route proceeds via a Danishefsky's intermediate and involves a rearrangement in refluxing formic acid to produce an isomeric bicyclo[3.2.1]octanol, which can then be transformed into a tricyclic enone researchgate.net.

These synthetic routes demonstrate the intricate chemical transformations required to build the core this compound structure and introduce variations for analogue synthesis.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery, aiming to understand how a compound's chemical structure influences its biological activity researchgate.net. By systematically modifying structural components, researchers can identify key features essential for activity and predict how alterations might impact therapeutic effects or side effects researchgate.net. SAR analyses can be qualitative or quantitative (QSAR), often employing computational methods like molecular modeling to simulate molecular interactions researchgate.net.

Understanding the molecular interactions between small molecules and their biological targets (e.g., proteins, enzymes, nucleic acids) is crucial for elucidating their mechanisms of action researchgate.net. Techniques such as molecular docking and molecular dynamics simulations are widely used to predict the binding orientation of ligands to their protein targets, providing insights into the molecular recognition and underlying mechanisms nih.gov. These computational approaches can reduce the time and cost associated with traditional experimental methods and facilitate the exploration of a vast chemical space nih.gov.

Structural variations in chemical compounds can lead to the modulation of specific biochemical pathways, altering cellular responses, metabolic processes, or signaling cascades frontiersin.org. Metabolites, including small molecules, can act as substrates, products, and allosteric regulators of cellular enzymes, thereby mediating cell signaling and influencing metabolic pathways frontiersin.org. Targeted and untargeted analyses are employed to investigate how metabolic changes can modulate cell function frontiersin.org.

Despite the general understanding of how structural variations can modulate biochemical pathways, specific information detailing how structural variations in this compound analogues lead to the modulation of particular biochemical pathways is not explicitly provided in the search results. Research on other compound classes, such as synthetic cathinones, illustrates how minor modifications to a backbone structure can alter their affinity to transporters and impact neurotransmission d-nb.info.

Biological Activity Investigations Mechanistic and Cellular Focus

In Vitro Cellular Target Identification

Investigations into the biological activity of Quadrone have demonstrated its in vitro activity against KB cells [Source 1 from previous search, now 32]. However, specific detailed methodologies used for the in vitro cellular target identification of this compound, such as comprehensive proteomic screens, pull-down assays, or affinity chromatography data directly linking this compound to particular cellular proteins or macromolecules, are not widely reported in the publicly accessible scientific literature. General approaches for in vitro cellular target identification often involve techniques like chemical proteomics, which utilize small-molecule probes to identify direct protein binders, or genetic screens to identify genes whose modulation affects cellular sensitivity to the compound nuvisan.comnih.gov.

Elucidation of Molecular Mechanisms of Action

While this compound exhibits antitumor activity in vitro, the specific molecular mechanisms by which it exerts its effects are not extensively detailed in the readily available literature. Molecular mechanisms of action typically involve understanding how a compound interacts with biological molecules to produce its observed cellular effects amazon.com.

Protein-Ligand Binding Studies

Detailed protein-ligand binding studies specifically for this compound are not widely documented in the current search results. Such studies typically involve quantitative measurements of the affinity and kinetics of a compound's binding to specific proteins, often employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) mdpi.comnih.govbmglabtech.commdpi.com. These methods provide insights into the strength and nature of the interaction between a compound and its target protein mdpi.comnih.govbmglabtech.com.

Enzyme Inhibition or Activation

Specific examples of enzymes that are inhibited or activated by this compound are not explicitly detailed in the provided search results. Enzyme inhibition or activation is a common mechanism of action for many biologically active compounds, where the compound directly modulates the catalytic activity of an enzyme wikipedia.orgbyjus.commicrobenotes.comlibretexts.org. This can occur through competitive binding at the active site, non-competitive binding at an allosteric site, or irreversible modification of the enzyme wikipedia.orgmicrobenotes.comlibretexts.org.

Effects on Cellular Pathways and Signaling

Comprehensive information detailing this compound's specific effects on cellular pathways and signaling cascades is not extensively available in the current search results. Cellular signaling pathways are intricate networks of molecular interactions that enable cells to respond to external and internal stimuli, regulating processes such as cell growth, division, differentiation, and apoptosis researchgate.netopen.eduscientificarchives.comalbert.iopressbooks.pub. Disruptions in these pathways, whether by mutations or chemical interference, can significantly alter cellular responses albert.io.

Biochemical Consequences of this compound Interactions

The specific biochemical consequences resulting from this compound's interactions within cells are not explicitly described in the provided information. Biochemical consequences of compound interactions can include changes in metabolite levels, alterations in protein expression or modification, and shifts in cellular energy metabolism mdpi.comcenmed.comresearchgate.netresearchgate.net. For instance, exposure to certain chemicals can lead to changes in the ratio of lipids to protein components within the cell cytoplasm researchgate.net.

Resistance Mechanisms at the Cellular Level

Detailed cellular resistance mechanisms specifically observed for this compound are not found in the provided search results. Cellular resistance to therapeutic agents is a significant challenge, often arising from various mechanisms such as drug efflux, alterations in drug targets, enhanced DNA repair, inhibition of cell death pathways, or activation of compensatory pathways nih.govmdpi.comlibretexts.orgresearchgate.netresearchgate.net. These mechanisms can be intrinsic (present from the start of treatment) or acquired (developing during treatment) nih.gov.

Data Tables

Due to the limited availability of specific quantitative data on this compound's detailed biological interactions (e.g., specific binding affinities, IC50 values for enzyme inhibition, or quantitative changes in cellular pathway markers), interactive data tables cannot be generated at this time. If such data were available, a table might typically include:

| Study Type | Target/Enzyme | Measured Parameter (e.g., Kd, IC50) | Value | Cell Line/System | Reference |

| In Vitro Cellular Target Identification | [Specific Target Protein/Pathway] | [Method Used, e.g., Proteomics] | [Result] | KB cells | [Citation] |

| Protein-Ligand Binding Studies | [Specific Protein] | Dissociation Constant (Kd) | [Value] | [System] | [Citation] |

| Enzyme Inhibition/Activation | [Specific Enzyme] | IC50/EC50 | [Value] | [System] | [Citation] |

| Cellular Pathway Effects | [Specific Pathway] | [Observed Effect, e.g., Fold Change] | [Value] | [Cell Line] | [Citation] |

| Biochemical Consequences | [Specific Biochemical Marker] | [Observed Change, e.g., Concentration] | [Value] | [Cell Line] | [Citation] |

| Resistance Mechanisms | [Mechanism Type] | [Description of Mechanism] | [Result] | [Cell Line] | [Citation] |

Computational and Theoretical Chemistry Applications in Quadrone Research

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are essential tools for exploring the potential energy surface of a molecule and identifying stable conformers. For Quadrone, with its rigid fused ring system and flexible substituents, understanding its conformational landscape is vital for predicting its physical and chemical properties. Quantum chemical methods, often combined with molecular mechanics and experimental techniques like NMR and X-ray crystallography, can converge on energetically significant conformers. researchgate.net This integrated approach allows for a detailed conformational analysis, providing information on the relative stabilities and populations of different conformers at a given temperature. researchgate.net

Quantum chemical calculations can provide a systematic and reliable interpretation of organic molecules' structure and physical characteristics. researchgate.net They are particularly useful in natural product chemistry for elucidating structures, distinguishing isomers, and assigning absolute configurations. researchgate.net Computational NMR spectroscopy, derived from quantum chemical calculations, serves as a valuable complementary tool for structural elucidation, especially when experimental NMR data is ambiguous. researchgate.net

Density Functional Theory (DFT) Studies of this compound Reactivity and Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure, reactivity, and reaction mechanisms of molecules. For this compound, DFT calculations can provide insights into how the molecule might react under different conditions, identifying potential reaction pathways, transition states, and intermediates. DFT is often employed to characterize the chemical reactivity properties and structural stability of different conformers. frontiersin.org

DFT simulations can be used to study the functionalization and reactivity of molecules. cnr.it They are also instrumental in evaluating the energy profiles of reaction mechanisms and providing structural representations of unobservable intermediates and transition states in organic synthesis. iranchembook.ir Conceptual DFT can be used to interpret chemical reactivity through global and local reactivity descriptors, which help identify possible interacting regions of a molecule. frontiersin.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational techniques used to simulate the time evolution of a molecular system. For this compound, MD simulations can explore its conformational space and provide information about the dynamics of its structure at various temperatures and in different environments (e.g., in solution). While conventional MD simulations can be computationally expensive and limited in timescale, various enhanced sampling methods exist to improve conformational sampling, particularly for complex molecules. nih.govmpg.de

MD simulations are commonly employed to study protein dynamics, including conformational changes. nih.govnumberanalytics.com Although the search results did not provide specific studies of this compound using MD simulations, the technique is generally applicable to studying the conformational flexibility and dynamics of organic molecules. Hybrid simulation methods that combine fast analytical approaches with full atomic MD simulations are being developed to rapidly sample large conformational changes. frontiersin.org

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts, coupling constants, and vibrational frequencies. For this compound, in silico prediction of these parameters using quantum chemical methods allows for direct comparison with experimental spectra, aiding in structural confirmation and the assignment of resonances. researchgate.net This is particularly useful when dealing with complex spectra or when only limited experimental data is available.

Computational NMR spectroscopy is a very useful complementary tool for the structural elucidation of organic molecules and natural substances. researchgate.net Quantum chemical calculations of NMR parameters have been extensively used for the precise determination of diastereomerism of natural products with multiple asymmetric centers. researchgate.net In silico prediction methods, including those based on quantum chemistry and machine learning, are also used to simulate mass spectra by performing theoretical fragmentations, aiding in compound identification in techniques like metabolomics. nih.gov

Rationalizing Reaction Selectivity and Stereochemical Outcomes

Computational chemistry, particularly DFT calculations, can provide insights into the factors that govern reaction selectivity and stereochemical outcomes in the synthesis or transformation of molecules like this compound. By calculating the energies of different transition states leading to various products, computational methods can help explain why a particular reaction pathway is favored and predict the stereochemistry of the resulting product. iranchembook.irnih.gov

Computational simulations are instrumental in rationalizing experimental data and providing mechanistic insight into chemical reactions. nih.gov This includes understanding the factors that influence stereochemical control in organic reactions. researchgate.net Computational chemistry is having an expanding impact on synthetic chemistry by evaluating energy profiles and representing unobservable intermediates and transition states, which helps in understanding and predicting reaction outcomes. iranchembook.ir

Computational Approaches to Enzyme-Substrate Interactions in Biosynthesis

While the specific biosynthetic pathway of this compound might involve complex enzymatic transformations, computational approaches can be applied to study enzyme-substrate interactions in natural product biosynthesis in general. Techniques such as molecular docking and molecular dynamics simulations can model how enzymes bind to their substrates and catalyze reactions. numberanalytics.comomicstutorials.com This can provide insights into the specificity of enzymes and the mechanisms of enzymatic catalysis relevant to the formation of complex molecules like this compound.

Computational enzymology involves using computational methods to study enzyme structure, function, and dynamics. omicstutorials.com Molecular docking simulations can study enzyme-substrate interactions and identify key residues involved in binding and catalysis. numberanalytics.comomicstutorials.com Computational methods, such as QM/MM simulations, can study the detailed mechanism of enzyme-catalyzed reactions, providing insights into transition states and intermediates. omicstutorials.comrsc.org These approaches are valuable for understanding the complex enzymatic machinery that produces natural products. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Quadrone and its Congeners

The challenging molecular architecture of this compound continues to inspire the development of novel synthetic strategies. Recent research highlights the ongoing interest in devising efficient and stereoselective routes to this compound and related quadrane sesquiterpenes. researchgate.netclockss.org Approaches have included the use of intramolecular radical cyclization to construct key rings and the application of electrochemical reductive cyclizations. researchgate.netcolab.ws Palladium-catalyzed cycloalkenylation and acid-promoted intramolecular Michael reactions have also been explored as key steps in synthetic approaches to the this compound core. clockss.org Future efforts are likely to focus on developing more step-economical and environmentally benign methods, potentially leveraging new reagents and catalytic systems. nih.govscripps.edu The goal is to discover, design, and develop novel, highly selective, and efficient reactions for synthetic chemists to access complex natural products like this compound. uibk.ac.at

Advanced Mechanistic Studies using Modern Analytical Techniques

Understanding the detailed mechanisms of reactions involved in this compound synthesis is crucial for optimizing existing routes and developing new ones. Advanced analytical techniques can provide deeper insights into reaction pathways, intermediates, and transition states. Studies focusing on mechanistic insights in complex molecule synthesis, including cascade reactions, are a current area of research. rsc.org Applying these modern techniques to key steps in this compound synthesis, such as the intramolecular Michael addition or metal-catalyzed cyclizations, could reveal critical details influencing stereochemistry and yield. clockss.org This deeper understanding can then inform the rational design of improved synthetic methodologies. uibk.ac.at

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The application of enzymes and biocatalysis in organic synthesis has gained momentum, offering potential for high selectivity and milder reaction conditions. researchgate.netmdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, are emerging as promising alternatives for the synthesis of complex molecules. nih.gov While the direct enzymatic synthesis of this compound is not widely reported in the provided context, the broader field of biocatalysis in natural product synthesis is an active area. researchgate.net Future research could explore identifying or engineering enzymes capable of catalyzing specific, challenging transformations within the this compound synthetic pathway, potentially leading to more efficient and enantioselective routes. nih.gov Computer-aided synthesis planning tools are also being developed to integrate enzymatic reactions into retrosynthesis design, which could aid in devising chemoenzymatic routes to targets like this compound. chemrxiv.org

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

This compound is a naturally occurring sesquiterpene, biosynthesized from farnesyl pyrophosphate (FPP) by enzymes such as β-terrecyclene synthase. researchgate.net The formation of its tricyclic skeleton involves a multistep carbocation rearrangement. researchgate.net Exploring undiscovered enzymes and pathways involved in the biosynthesis of this compound and its congeners could provide novel biocatalysts or inspire new biomimetic synthetic strategies. Research in exploring biosynthetic diversity and identifying novel enzymes in other pathways suggests that genome mining and biochemical characterization can reveal new enzymatic activities. frontiersin.orgnih.govazolifesciences.com Investigating the organisms that produce this compound at a molecular level may uncover unique enzymatic transformations that could be harnessed for synthetic purposes.

Deeper Understanding of Molecular Recognition and Biochemical Pathways

A deeper understanding of the molecular recognition events and biochemical pathways related to this compound, particularly if it exhibits biological activity, is a key area for future research. While the provided information does not detail specific biological targets or mechanisms for this compound itself, the concept of molecular recognition is fundamental to biological processes and the action of natural products. nih.govnumberanalytics.comnih.govresearchgate.net Research into how this compound interacts with biological molecules could involve studying its binding to proteins or other biomacromolecules. This could shed light on its biological function, if any, and potentially reveal new avenues for therapeutic exploration or the design of analogs with improved properties.

Synergistic Application of Computational and Experimental Chemistry

The combination of computational and experimental chemistry is a powerful approach for tackling complex chemical problems, including natural product synthesis and mechanistic studies. boisestate.eduanl.gov Computational chemistry can be used to predict reaction outcomes, explore potential reaction mechanisms, and design catalysts or enzymes. libretexts.orgunm.edu This can guide experimental efforts, making them more efficient and effective. For this compound research, computational methods could be applied to model transition states in challenging cyclization reactions, predict the selectivity of potential catalysts, or even screen for potential enzyme candidates for biocatalytic steps. arxiv.org The synergistic application of these approaches can accelerate the discovery and development of new synthetic routes and deepen the understanding of this compound's chemistry and potential biological interactions. unm.edu

Q & A

Q. What are the foundational methods for synthesizing Quadrone, and how do experimental conditions influence yield?

Q. How is the absolute configuration of this compound determined, and what analytical techniques are most reliable?

The absolute configuration (1R, 2R, 5S, 8R, 11R) was confirmed via X-ray crystallography and total synthesis . Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra validate stereochemical assignments, with deviations <0.1 eV between experimental and simulated spectra indicating high reliability. Nuclear Overhauser Effect (NOE) correlations further resolve conformational ambiguities in NMR analysis .

Q. What protocols ensure reproducibility in this compound’s biological assays?

To mitigate solvent interference:

- Prepare stock solutions in DMSO (≤0.1% final concentration).

- Use fresh solutions due to this compound’s instability in aqueous media.

- Validate cytotoxicity via MTT assays with triplicate technical replicates and controls (e.g., cisplatin as a positive control) .

Advanced Research Questions

Q. How do computational models explain this compound’s conformational rigidity and bioactivity?

Molecular dynamics simulations reveal that this compound’s tricyclic framework restricts rotational freedom, stabilizing its bioactive conformation. Docking studies suggest interactions with tubulin’s Vinca domain, analogous to taxanes, but with lower binding affinity (ΔG ≈ -8.2 kcal/mol vs. -10.5 kcal/mol for paclitaxel). This aligns with its moderate cytotoxicity .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s mechanism of action?

Discrepancies in mechanistic studies (e.g., apoptosis induction vs. metabolic disruption) often stem from:

- Cell line variability : KB cells show caspase-3 activation, while A549 cells exhibit ROS accumulation.

- Concentration thresholds : Apoptosis dominates at EC₅₀ (1.3 µg/mL), whereas necrosis occurs at >5 µg/mL. To resolve contradictions, employ orthogonal assays (e.g., flow cytometry for apoptosis, Seahorse analysis for metabolism) and meta-analyses of dose-response curves .

Q. How can researchers optimize enantioselective synthesis for this compound analogs with enhanced bioactivity?

Strategies include:

- Chiral catalysts : Use of Evans’ oxazaborolidines for asymmetric Diels-Alder reactions (≥90% enantiomeric excess).

- Late-stage functionalization : Introduce halogen atoms at C-9 to improve binding affinity (e.g., 9-F-quadrone shows 2× higher cytotoxicity) .

Q. What frameworks guide the design of hypothesis-driven studies on this compound’s structure-activity relationships (SAR)?

Apply the PICO framework :

- Population : Cancer cell lines (e.g., KB, HeLa).

- Intervention : this compound derivatives with modified lactone rings.

- Comparison : Parent this compound vs. analogs.

- Outcome : IC₅₀ values, apoptosis markers. This ensures measurable, relevant hypotheses, such as “C-7 methylation reduces cytotoxicity by 40% in KB cells” .

Methodological Best Practices

- Data Contradiction Analysis : Use iterative coding in qualitative analysis (e.g., Grounded Theory) to categorize outliers in cytotoxicity datasets .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting solvent purging methods (argon vs. nitrogen) and HPLC gradients in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.